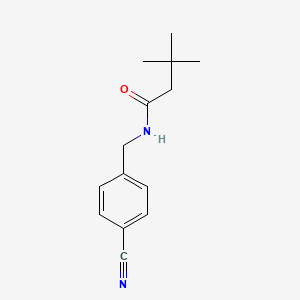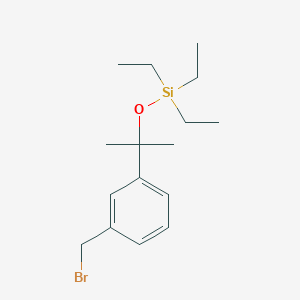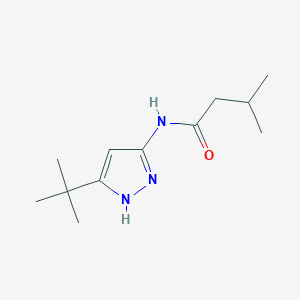
Methyl 4-bromo-5-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-bromo-5-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate is a complex organic compound with a unique structure that includes bromine, fluorine, and a benzofuran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-5-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Bromination: Introduction of the bromine atom into the benzofuran ring.
Fluorination: Introduction of the fluorine atom, often using reagents like Selectfluor.
Esterification: Formation of the methyl ester group through reaction with methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-bromo-5-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone for halogen exchange.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or fluorine atoms.
Wissenschaftliche Forschungsanwendungen
Methyl 4-bromo-5-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Biological Studies: It can be used to study the effects of halogenated benzofuran derivatives on biological systems.
Wirkmechanismus
The mechanism of action of Methyl 4-bromo-5-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-5-fluoro-2-methylaniline: A related compound with similar halogenation but different functional groups.
Methyl 4-bromo-2-fluorobenzoate: Another compound with a similar structure but lacking the benzofuran ring.
Uniqueness
Methyl 4-bromo-5-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate is unique due to its combination of bromine, fluorine, and the benzofuran ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.
Eigenschaften
Molekularformel |
C12H12BrFO3 |
|---|---|
Molekulargewicht |
303.12 g/mol |
IUPAC-Name |
methyl 4-bromo-5-fluoro-2,2-dimethyl-3H-1-benzofuran-7-carboxylate |
InChI |
InChI=1S/C12H12BrFO3/c1-12(2)5-7-9(13)8(14)4-6(10(7)17-12)11(15)16-3/h4H,5H2,1-3H3 |
InChI-Schlüssel |
NFJPJJJAYFZLRC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=C(O1)C(=CC(=C2Br)F)C(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-({4-ethyl-5-[(5,6,7,8-tetrahydronaphthalen-2-yloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide](/img/structure/B14912584.png)
![[1,1'-Biphenyl]-3,3',5,5'-tetramine](/img/structure/B14912588.png)


![4-Chlorophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)ethanesulfonate](/img/structure/B14912608.png)

